2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile” is a chemical compound with the CAS Number: 338791-81-4 . It has a molecular weight of 315.35 and its IUPAC name is [4- (4-fluorobenzoyl)phenyl] (phenyl)acetonitrile . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H14FNO/c22-19-12-10-18 (11-13-19)21 (24)17-8-6-16 (7-9-17)20 (14-23)15-4-2-1-3-5-15/h1-13,20H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 315.35 . The InChI code provides a specific description of the compound’s molecular structure .Scientific Research Applications
1. Synthesis and Structural Analysis
2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile and its derivatives are used in the synthesis of complex organic compounds. For instance, El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde in the synthesis of thiazolidin-4-one derivatives, showcasing its role in the preparation of compounds with promising antioxidant activity (El Nezhawy et al., 2009). Similarly, Saeed et al. (2011) reported the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, underlining the utility of 4-Fluorobenzoyl derivatives in crafting structurally complex molecules with potential biological applications (Saeed et al., 2011).
2. Applications in Cancer Research
Derivatives of 4-Fluorobenzoyl have been found to exhibit anti-cancer activities. For instance, Hammam et al. (2005) discussed the synthesis of novel fluoro-substituted benzo[b]pyran compounds with significant anti-lung cancer activity, highlighting the therapeutic potential of fluorobenzoyl derivatives in oncology (Hammam et al., 2005). In addition, De-jiang (2010) synthesized fluorophenyl-1,3,4-oxadiazolines and oxadiazones, which demonstrated notable anticancer activities, further emphasizing the significance of fluorobenzoyl derivatives in developing anti-cancer agents (De-jiang, 2010).
3. Catalytic and Synthetic Applications
Derivatives of 2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile are also prominent in catalysis and synthesis. Molleti & Yadav (2017) reported the use of potassium-promoted lanthanum-magnesium oxide as a catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, demonstrating the compound's role in the preparation of pharmaceutical precursors (Molleti & Yadav, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on prevention, response, storage, and disposal.
properties
IUPAC Name |
2-[4-(4-fluorobenzoyl)phenyl]-2-phenylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNO/c22-19-12-10-18(11-13-19)21(24)17-8-6-16(7-9-17)20(14-23)15-4-2-1-3-5-15/h1-13,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMRRCCYVJFYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorobenzoyl)phenyl]-2-phenylacetonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.